trans-4-Isopropylcyclohexanecarboxylic acid
Overview
Description
Trans-4-Isopropylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C10H18O2 . It is a white to off-white crystalline powder that is slightly soluble in DMSO and methanol . .
Mechanism of Action
Target of Action
Trans-4-Isopropylcyclohexanecarboxylic acid is primarily used as a substitution for the carboxylic acid component in the Ugi multicomponent condensation . This reaction leads to the formation of (1R,4R)-N-(2-(cyclohexylamino)-2-oxo-4-isopropylcyclohexane-1-carboxamide derivatives .
Mode of Action
The compound interacts with its targets through the Ugi multicomponent condensation . This is an efficient and economic multicomponent reaction which assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of peptidomimetics via the ugi reaction , which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly soluble in dmso and methanol, and insoluble in water . This could potentially impact its bioavailability.
Result of Action
This compound is used in the synthesis of Nateglinide , a novel D-phenylalanine-derivative hypoglycemic agent . Therefore, the molecular and cellular effects of the compound’s action could be related to the hypoglycemic effects of Nateglinide.
Action Environment
The compound is a white crystalline powder that is soluble in ethanol, chloroform, and ethyl acetate, but insoluble in water . It’s important to consider these solubility properties when considering the compound’s action, efficacy, and stability in different environments. For example, its insolubility in water could limit its use in aqueous environments or systems.
Biochemical Analysis
Biochemical Properties
Trans-4-Isopropylcyclohexanecarboxylic acid plays a significant role in biochemical reactions. It has been used in the Ugi reaction, a multicomponent reaction that assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts . The nature of these interactions involves the formation of new stereogenic centers .
Cellular Effects
Given its role in the synthesis of α-acylamino-carboxamide derivatives , it may influence cellular processes related to these compounds.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Ugi reaction . It interacts with aldehydes (or ketones), amines, and isonitriles to form α-acylamino-carboxamide derivatives .
Metabolic Pathways
Given its role in the synthesis of α-acylamino-carboxamide derivatives , it may interact with enzymes or cofactors related to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-4-Isopropylcyclohexanecarboxylic acid can be synthesized from 4-Isopropylbenzoic acid through a hydrogenation process. The reaction involves the reduction of the aromatic ring to a cyclohexane ring under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trans-4-Isopropylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated cyclohexane derivatives.
Scientific Research Applications
Trans-4-Isopropylcyclohexanecarboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of hypoglycemic agents such as Nateglinide.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions, including the synthesis of peptidomimetics.
Material Science: It is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Cis-4-Isopropylcyclohexanecarboxylic acid: Similar structure but different spatial arrangement of the isopropyl group.
4-Isopropylbenzoic acid: Precursor used in the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid.
Uniqueness: this compound is unique due to its specific trans configuration, which can influence its reactivity and interactions compared to its cis isomer. This configuration can lead to different physical and chemical properties, making it suitable for specific applications in pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
4-propan-2-ylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQKWRUZZCBSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884281, DTXSID20884283, DTXSID50977652 | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62067-45-2, 7077-05-6, 7084-93-7 | |
Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7084-93-7 | |
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Record name | 62067-45-2 | |
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Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
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Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
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Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-isopropylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | cis-4-isopropylcyclohexanecarboxylic acid | |
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Record name | 4-Isopropylcyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |
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Retrosynthesis Analysis
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